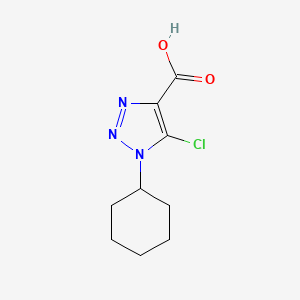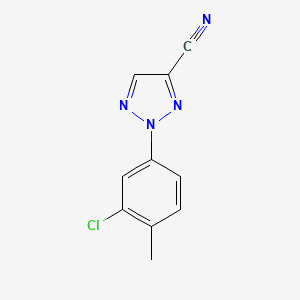
Methyl 3-(1-isobutyl-1H-pyrazol-4-yl)propiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1-isobutyl-1H-pyrazol-4-yl)propiolate is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂ It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-isobutyl-1H-pyrazol-4-yl)propiolate typically involves the reaction of 1-isobutyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to yield the desired ester product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(1-isobutyl-1H-pyrazol-4-yl)propiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products Formed
Oxidation: 1-isobutyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(1-isobutyl-1H-pyrazol-4-yl)propanol.
Substitution: Amides or other substituted derivatives.
Applications De Recherche Scientifique
Methyl 3-(1-isobutyl-1H-pyrazol-4-yl)propiolate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its pyrazole moiety, which is known to exhibit various pharmacological activities.
Mécanisme D'action
The mechanism of action of Methyl 3-(1-isobutyl-1H-pyrazol-4-yl)propiolate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring. The compound may inhibit or activate these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(1-methyl-1H-pyrazol-4-yl)propiolate
- Methyl 3-(1-phenyl-1H-pyrazol-4-yl)propiolate
- Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate
Uniqueness
Methyl 3-(1-isobutyl-1H-pyrazol-4-yl)propiolate is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 3-[1-(2-methylpropyl)pyrazol-4-yl]prop-2-ynoate |
InChI |
InChI=1S/C11H14N2O2/c1-9(2)7-13-8-10(6-12-13)4-5-11(14)15-3/h6,8-9H,7H2,1-3H3 |
Clé InChI |
ZIAVLIWKHZIBMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(C=N1)C#CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B11804689.png)
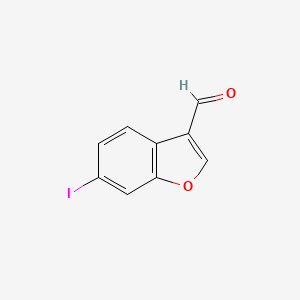
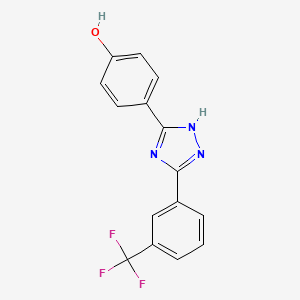
![2-(7-Nicotinoyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804701.png)
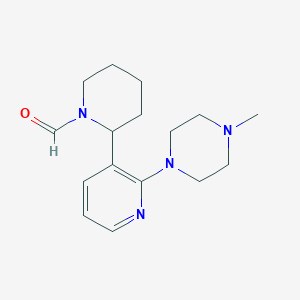
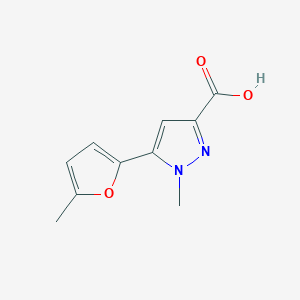
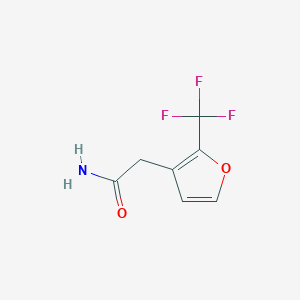
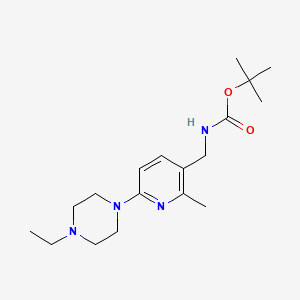
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)(phenyl)methanol](/img/structure/B11804718.png)
